6-Bromo-3,8-dimethyl-[1,2,4]triazolo[4,3-a]pyridine
Übersicht
Beschreibung
6-Bromo-3,8-dimethyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound characterized by a triazole ring fused to a pyridine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3,8-dimethyl-[1,2,4]triazolo[4,3-a]pyridine typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, making it a sustainable approach. The reaction conditions include using dry toluene as a solvent at 140°C .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalable nature of the microwave-mediated synthesis suggests potential for industrial application. The method’s efficiency and broad substrate scope make it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Bromo-3,8-dimethyl-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the bromine atom is replaced by other nucleophiles.
Cyclization Reactions: Formation of additional fused rings through intramolecular cyclization.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or amines in polar aprotic solvents.
Cyclization: Conditions often involve heating with bases like potassium carbonate in solvents such as dimethyl sulfoxide (DMSO).
Major Products:
- Substituted triazolo[4,3-a]pyridines with various functional groups depending on the nucleophile used.
- Fused heterocyclic compounds from cyclization reactions .
Wissenschaftliche Forschungsanwendungen
6-Bromo-3,8-dimethyl-[1,2,4]triazolo[4,3-a]pyridine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in targeting kinases and other proteins involved in disease pathways.
Medicine: Explored for its therapeutic potential in treating cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Wirkmechanismus
The mechanism of action of 6-Bromo-3,8-dimethyl-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor by binding to the active sites of enzymes, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects in diseases like cancer and diabetes .
Vergleich Mit ähnlichen Verbindungen
1,2,4-Triazolo[4,3-a]pyridine: Shares the triazole-pyridine core but lacks the bromine and methyl substitutions.
Triazolo[4,3-b]pyridazine: Another triazole-fused heterocycle with different biological activities and applications.
Uniqueness: 6-Bromo-3,8-dimethyl-[1,2,4]triazolo[4,3-a]pyridine is unique due to its specific substitutions, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom allows for further functionalization through substitution reactions, enhancing its versatility in synthetic applications .
Biologische Aktivität
6-Bromo-3,8-dimethyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to compile and summarize the existing research on its biological properties, focusing on its pharmacological effects and mechanisms of action.
- Molecular Formula : C8H8BrN3
- Molecular Weight : 226.07 g/mol
- CAS Number : 1519398-17-4
Biological Activity Overview
The biological activity of this compound has been investigated primarily for its potential therapeutic effects against various diseases. Notably, studies have highlighted its role in inhibiting certain pathogens and its potential applications in cancer treatment.
1. Antimicrobial Activity
Research indicates that triazolo-pyridine derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against Cryptosporidium parvum, a parasite responsible for severe gastrointestinal infections. The structure-activity relationship (SAR) studies suggest that modifications in the triazolo ring can enhance potency while reducing toxicity .
2. Anticancer Potential
The compound's ability to inhibit bromodomains has been linked to its anticancer properties. Bromodomains are implicated in various cancers due to their role in regulating gene expression. Inhibitors of these domains can potentially suppress tumor growth and proliferation . The compound's structural features may allow it to selectively target these proteins, making it a candidate for further development as an anticancer agent.
Case Study 1: Antiparasitic Activity
A study evaluated the efficacy of various triazolo derivatives against C. parvum. The most potent compound exhibited an EC50 value of 0.17 μM. Although specific data for this compound is limited, its structural analogs suggest a promising pathway for development against parasitic infections .
Case Study 2: Cancer Cell Line Inhibition
In vitro studies have demonstrated that compounds with similar triazolo structures exhibit selective inhibition of cancer cell lines such as HeLa and A375. These compounds often show IC50 values in the low micromolar range, indicating significant antiproliferative activity . The potential of this compound in this context warrants further investigation.
The mechanisms through which this compound exerts its biological effects are still being elucidated. Preliminary findings suggest:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in DNA replication or transcription processes.
- Disruption of Cellular Signaling : By targeting bromodomains or other protein interactions within the cell nucleus, it may alter signaling pathways critical for cell survival and proliferation.
Summary Table of Biological Activities
Eigenschaften
IUPAC Name |
6-bromo-3,8-dimethyl-[1,2,4]triazolo[4,3-a]pyridine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-5-3-7(9)4-12-6(2)10-11-8(5)12/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSFQUYONIPIJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN2C1=NN=C2C)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.